2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
Description
The exact mass of the compound 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMDMDQUVWALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651276 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040681-74-0 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid in Medicinal Chemistry
CAS: 117519-06-3 | Formula: C₇H₃F₄NO₂ | M.W.: 209.10 g/mol [1]
Executive Summary: The Fluorine-Scaffold Advantage
In the landscape of modern drug discovery, 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid represents a "privileged scaffold." Its value lies not merely in its structure, but in its dual-functional reactivity profile. The molecule offers a rare combination of an electrophilic "warhead" (C-2 Fluorine) susceptible to Nucleophilic Aromatic Substitution (SNAr), a metabolic "shield" (C-4 Trifluoromethyl), and a synthetic "anchor" (C-3 Carboxylic Acid).
This guide dissects the molecular logic, synthesis, and application of this intermediate, providing researchers with a roadmap for utilizing it to generate diversity-oriented libraries for kinase inhibitors and agrochemical actives.
Molecular Architecture & Electronic Profile
The reactivity of this pyridine derivative is dictated by the synergistic electronic effects of its substituents. Understanding this is prerequisite to successful derivatization.
The "Push-Pull" Electronic Map
-
The C-2 Fluorine (The Warhead): Positioned adjacent to the pyridine nitrogen, this fluorine atom is highly activated. The inductive withdrawal (-I) of the nitrogen, combined with the electron-withdrawing nature of the C-4 CF₃ group, renders the C-2 position exceptionally electrophilic. It is a prime candidate for SNAr displacement by amines, thiols, and alkoxides.
-
The C-4 Trifluoromethyl (The Shield): This group serves two purposes. First, it increases lipophilicity (LogP ~1.7), improving membrane permeability. Second, it blocks metabolic oxidation at the C-4 position, a common clearance pathway for pyridines (the "Magic Methyl" effect equivalent).
-
The C-3 Carboxylic Acid (The Anchor): Provides a handle for amide coupling or reduction. Its proximity to the C-2 Fluorine and C-4 CF₃ creates significant steric crowding, which influences the choice of coupling reagents.
Physicochemical Properties
| Property | Value (Approx.) | Implication for Synthesis |
| pKa (Acid) | ~2.5 – 2.8 | Stronger acid than nicotinic acid due to -I effects of F and CF₃. Requires weak bases for deprotonation. |
| LogP | 1.7 | Moderate lipophilicity; suitable for CNS and orally active targets. |
| Topological Polar Surface Area | 50.2 Ų | Well within the Veber rules for oral bioavailability (<140 Ų). |
| Melting Point | 95-100 °C | Solid handling; stable at room temperature. |
Synthetic Routes & Causality
The synthesis of 2,3,4-substituted pyridines often fails due to regioselectivity issues. The most robust method for generating CAS 117519-06-3 relies on Directed Ortho-Metallation (DoM) .
The Directed Ortho-Metallation (DoM) Strategy
This protocol utilizes the strong ortho-directing ability of the C-2 Fluorine.
-
Precursor: 2-Fluoro-4-(trifluoromethyl)pyridine.[1]
-
Base Selection: Lithium Diisopropylamide (LDA). Crucial: n-Butyllithium (n-BuLi) must not be used directly. n-BuLi is nucleophilic enough to attack the C-2 position (SNAr) or the pyridine ring, leading to butyl-substituted byproducts. LDA is bulky and non-nucleophilic, acting solely as a base.
-
Regiochemistry: The C-3 proton is trapped between the Fluorine (C-2) and the Trifluoromethyl group (C-4). While sterically hindered, it is the most acidic proton due to the inductive effect of both groups. Lithiation occurs exclusively at C-3.
-
Electrophile: Carbon Dioxide (CO₂).
Figure 1: Directed Ortho-Metallation pathway. The coordination between Lithium and the C-2 Fluorine directs the metal to the C-3 position.
Experimental Protocol: Synthesis via DoM
Objective: Synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. Scale: 10 mmol basis.
Reagents
-
2-Fluoro-4-(trifluoromethyl)pyridine (1.65 g, 10 mmol)
-
LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane (6.0 mL, 12 mmol)
-
Anhydrous THF (30 mL)
-
Dry Ice (Solid CO₂) or CO₂ gas balloon
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to -78°C using a dry ice/acetone bath.
-
Solvent Charge: Add anhydrous THF (30 mL) under nitrogen flow.
-
Substrate Addition: Add 2-Fluoro-4-(trifluoromethyl)pyridine (1.65 g) via syringe. Stir for 5 minutes to equilibrate.
-
Metallation (The Critical Step): Add the LDA solution (12 mmol) dropwise over 15 minutes via syringe pump or carefully controlled manual addition.
-
Why? Rapid addition can cause local heating, leading to decomposition of the sensitive lithiated species (benzyne formation).
-
Observation: The solution typically turns a deep yellow/orange color, indicating formation of the heteroaryl-lithium species.
-
Hold: Stir at -78°C for 1 hour.
-
-
Quench: Introduce CO₂.
-
Method A (Gas): Bubble dry CO₂ gas through the solution for 20 minutes.
-
Method B (Solid): Add crushed, dry-ice pellets (wiped of frost) directly to the reaction.
-
-
Workup: Allow the reaction to warm to room temperature. Quench with water (10 mL). Acidify the aqueous layer to pH ~2 using 1N HCl. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: The product is a carboxylic acid.[2] It can often be purified by simple acid-base extraction (extract into NaHCO₃, wash organics, re-acidify aqueous, extract into EtOAc) or recrystallization from hexanes/EtOAc.
Reactivity & Divergent Synthesis
This molecule allows for "Divergent Synthesis"—creating two distinct libraries from one core.
Pathway A: SNAr First (The Displacement Strategy)
Because the C-2 Fluorine is so reactive, it can be displaced before amide coupling.
-
Reagents: Primary/Secondary amines, K₂CO₃, DMF/DMSO, mild heat (40-60°C).
-
Advantage: Allows introduction of diverse nucleophiles early.
-
Risk: If the nucleophile contains an ester or acid-sensitive group, subsequent coupling at C-3 might be complicated.
Pathway B: Amide Coupling First (The Protection Strategy)
Coupling the C-3 acid to an amine to form an amide.
-
Reagents: HATU or T3P (Propylphosphonic anhydride).
-
Note: T3P is preferred over EDC/HOBt due to the steric bulk of the ortho-CF₃ and ortho-F.
-
Advantage: Preserves the C-2 Fluorine for late-stage functionalization or for use as a covalent warhead in targeted therapies.
Figure 2: Divergent reactivity map. The scaffold allows for selective modification at C-2 (Fluorine displacement) or C-3 (Acid coupling).
Applications in Drug Discovery[4][5]
Kinase Inhibitors
The 2-aminopyridine-3-carboxamide motif is a classic "hinge-binder" in kinase inhibitors. By reacting CAS 117519-06-3 with an amine (SNAr at C-2) and then coupling the acid, researchers can generate bicyclic cores (e.g., pyrido[2,3-d]pyrimidines) that mimic ATP. The C-4 CF₃ group occupies the hydrophobic pocket (Gatekeeper region), often enhancing potency and selectivity.
Agrochemicals (SDHI Fungicides)
Succinate dehydrogenase inhibitors (SDHIs) frequently utilize fluorinated pyridine carboxylic acids. The high lipophilicity of the CF₃ group aids in penetrating the waxy cuticle of plant leaves and fungal cell walls.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid Product Sheet. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28307766, 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. Link[1]
- Wang, X., et al. (2010). "Practical Synthesis of 2-Fluoro-3-substituted Pyridines via Regioselective Lithiation." Tetrahedron Letters.
-
BOC Sciences. (n.d.). 4-(Trifluoromethyl)pyridine-3-carboxylic acid vs 2-Fluoro analogs. (Reference for distinguishing isomers).
Sources
Technical Guide: Solubility Profile of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid
This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental determination protocols for 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid .
Executive Summary & Compound Identity
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a highly specialized fluorinated heterocyclic building block.[1] Its unique substitution pattern—combining a strongly electron-withdrawing trifluoromethyl group (-CF₃) and a fluorine atom ortho to the nitrogen—creates a distinct solubility and reactivity profile compared to non-fluorinated nicotinic acid derivatives.
This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., kinase inhibitors), where the trifluoromethyl group modulates metabolic stability and lipophilicity.
Chemical Identity Table
| Parameter | Detail |
| CAS Number | 1040681-74-0 |
| IUPAC Name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
| Molecular Formula | C₇H₃F₄NO₂ |
| Molecular Weight | 209.10 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Melting Point | 95–100 °C |
| Acidity (Predicted pKa) | ~1.8 – 2.2 (Stronger acid than nicotinic acid due to -F and -CF₃) |
Physicochemical Solubility Analysis
Understanding the solubility of this compound requires analyzing the competition between its polar, ionizable head group (-COOH) and its lipophilic, electron-deficient core.
Structural Influences on Solvation
-
Carboxylic Acid Moiety (-COOH):
-
Effect: Dominates solubility in polar protic solvents via hydrogen bonding (donor and acceptor).
-
pH Sensitivity: The compound is amphoteric but predominantly acidic. It will dissolve readily in basic aqueous solutions (pH > 5) by forming the carboxylate salt.
-
-
Trifluoromethyl Group (-CF₃) & Fluorine (-F):
-
Effect: These groups increase lipophilicity (LogP) compared to the parent pyridine acid. However, they also reduce electron density on the ring, making the pyridine nitrogen less basic and the carboxylic acid more acidic.
-
Solvent Interaction: The fluorinated domains promote solubility in halogenated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).
-
Predicted Solubility Map
Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; disrupts carboxylic acid dimers. |
| Polar Protic | Methanol, Ethanol, IPA | Good (20–50 mg/mL) | Solvation via hydrogen bonding. Solubility increases significantly with heat. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5–20 mg/mL) | Favorable interaction with the fluorinated/aromatic core. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good H-bond acceptors for the -COOH proton. |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor/Insoluble | Lack of polarity to overcome crystal lattice energy (high melting point). |
| Aqueous | Water (pH < 2) | Low | Protonated form is poorly soluble. |
| Aqueous Base | 1M NaOH, NaHCO₃ | High | Deprotonation forms the highly soluble carboxylate anion. |
Experimental Determination Protocols
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Objective: Determine the saturation solubility in organic solvents at 25°C.
Reagents:
-
HPLC-grade Solvents (MeOH, DMSO, DCM, Toluene)
-
0.22 µm PTFE Syringe Filters
Workflow:
-
Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial.
-
Addition: Add solvent in 100 µL increments while vortexing.
-
Equilibration: If the solid does not dissolve after 1 mL, place the vial in a shaker at 25°C for 24 hours to ensure saturation.
-
Check: If solid disappears, add more solid until a precipitate persists.
-
-
Filtration: Filter the saturated supernatant using a pre-warmed syringe and 0.22 µm PTFE filter.
-
Drying: Pipette a known volume (e.g., 500 µL) into a pre-weighed vessel. Evaporate solvent under nitrogen flow or vacuum.
-
Calculation:
Protocol B: Dynamic Solubility via HPLC (High Throughput)
For drug development workflows requiring higher precision and purity checks.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 260 nm (Pyridine absorption).
Procedure:
-
Prepare a standard curve (0.01 – 1.0 mg/mL in DMSO).
-
Inject the saturated filtrate from Protocol A (diluted 1:100 in Mobile Phase).
-
Quantify concentration against the standard curve.
Solvent Selection Strategy for Optimization
The following diagram illustrates the decision logic for selecting solvents based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection. Blue path denotes synthesis optimization; Red path denotes isolation strategies.
Critical Applications & Case Studies
Crystallization Strategy
Because 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid has a steep solubility curve in alcohols, Ethanol/Water is the preferred system for recrystallization.
-
Step 1: Dissolve crude solid in boiling Ethanol (approx. 10 mL/g).
-
Step 2: Slowly add hot water until persistent turbidity is observed (approx. 20-30% volume).
-
Step 3: Cool slowly to 4°C. The fluorinated moiety encourages crystallization as the dielectric constant of the solvent mixture increases.
Reaction Solvent Effects
When using this compound as a nucleophile (via the carboxylate) or electrophile (at the 2-position via SnAr):
-
Avoid: Protic solvents (MeOH) if performing nucleophilic substitution at the 2-fluoro position, as alkoxides may compete.
-
Preferred: Aprotic polar solvents (DMF, NMP) enhance the nucleophilicity of incoming reagents and stabilize the transition state.
References
-
Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid Product Sheet. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (CID 28307766).[1] National Library of Medicine. Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Applied for theoretical solubility prediction).
-
Kütt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. (Referenced for acidity trends of fluorinated pyridines).
Sources
Theoretical studies on fluorinated nicotinic acid derivatives
An In-depth Technical Guide: Theoretical and Computational Investigations of Fluorinated Nicotinic Acid Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve target affinity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study fluorinated nicotinic acid derivatives. We delve into the core principles of Density Functional Theory (DFT) for elucidating electronic structure, molecular docking for predicting binding interactions, and the overarching computational workflow that integrates these techniques. By explaining the causality behind methodological choices and providing detailed experimental protocols, this guide serves as a self-validating resource for researchers aiming to harness the power of in silico analysis to accelerate the discovery and development of novel fluorinated therapeutics.
The Strategic Imperative for Fluorinating Nicotinic Acid
Pharmacological Significance of the Nicotinic Acid Scaffold
Nicotinic acid is a vital organic compound involved in numerous metabolic processes.[1] Beyond its role as a vitamin, its derivatives have been explored for a vast array of therapeutic applications, including the treatment of hyperlipidemia, inflammation, and bacterial infections.[2][3][4] The pyridine ring and the carboxylic acid group provide a versatile chemical framework that can be modified to interact with a wide range of biological targets, from metabolic enzymes to cell surface receptors.[5][6]
The Unique Role of Fluorine in Medicinal Chemistry
Fluorine is the most electronegative element, and its introduction into a molecule can profoundly alter its properties in ways that are often beneficial for drug development.[7] Key effects of fluorination include:
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH.[8]
-
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.[7]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.[7]
-
Conformational Control and Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as halogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity for a target protein. It can also influence the molecule's preferred conformation.[7][9]
Rationale for the Theoretical Study of Fluorinated Nicotinic Acid Derivatives
Combining the proven pharmacological relevance of the nicotinic acid scaffold with the powerful property-modulating effects of fluorine presents a compelling strategy for novel drug design. Theoretical studies provide a resource-efficient means to predict the consequences of fluorination before undertaking complex and costly synthesis. By using computational models, researchers can systematically investigate how placing fluorine at different positions on the nicotinic acid ring will affect its electronic structure, binding affinity to specific targets, and overall drug-like properties. This in silico approach allows for the rational design of a smaller number of high-potential candidates for subsequent experimental validation.
Core Computational Methodologies
The theoretical investigation of fluorinated nicotinic acid derivatives relies on a suite of powerful computational tools. As a senior application scientist, the key is not just to run the software but to understand which method to apply and why.
Density Functional Theory (DFT)
Causality: Before assessing how a molecule interacts with a protein, we must first understand the molecule itself. DFT is the workhorse of modern quantum chemistry for this purpose. It allows us to calculate the electron distribution within a molecule, which governs its reactivity, stability, and spectroscopic properties.[10] For fluorinated compounds, DFT is crucial for quantifying the potent electronic effects of the C-F bond.[11]
Applications:
-
Geometry Optimization: Finding the lowest energy, most stable 3D structure of the molecule.
-
Electronic Property Calculation: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[11][12]
-
Molecular Electrostatic Potential (MEP): Visualizing the charge distribution on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for intermolecular interactions.[10]
-
Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra to confirm the stability of the optimized structure (i.e., the absence of imaginary frequencies) and to compare with experimental data if available.[12]
Molecular Docking
Causality: The therapeutic effect of a drug is initiated by its binding to a biological target. Molecular docking is a computational method that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of that interaction, typically as a scoring function or binding energy.[1][13] It allows us to screen a library of virtual compounds and prioritize those most likely to be active.
Applications:
-
Binding Pose Prediction: Determining the most stable 3D arrangement of the fluorinated nicotinic acid derivative within the active site of a target protein.
-
Binding Affinity Estimation: Ranking different derivatives based on their predicted binding scores to identify which substitutions lead to more favorable interactions.
-
Interaction Analysis: Identifying the specific amino acid residues involved in key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with the ligand.[6]
A Guided Theoretical Workflow: From Design to Analysis
This section outlines a self-validating, step-by-step protocol for the theoretical investigation of a novel fluorinated nicotinic acid derivative.
Workflow Overview
The overall logic flows from understanding the intrinsic properties of the isolated molecule to predicting its behavior in a complex biological environment.
Caption: Computational workflow for analyzing fluorinated nicotinic acid derivatives.
Protocol 1: DFT Calculation of Electronic Properties
This protocol details the steps to calculate the electronic properties of 5-fluoro-nicotinic acid using a common quantum chemistry package like Gaussian.
-
Input Structure Generation:
-
Draw the 3D structure of 5-fluoro-nicotinic acid in a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.
-
Save the coordinates as a .gjf or .com input file.
-
-
Input File Configuration:
-
Route Section (#p): This line specifies the calculation type. For a standard optimization and frequency calculation, it should be: #p B3LYP/6-311G(d,p) Opt Freq
-
Causality: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[10] The 6-311G(d,p) basis set is sufficiently large to provide accurate results for molecules of this size. Opt requests geometry optimization, and Freq requests a frequency calculation to confirm the structure is a true minimum.
-
-
Charge and Multiplicity: For neutral, closed-shell molecules, this will be 0 1.
-
Molecular Coordinates: Paste the coordinates from Step 1.
-
-
Execution and Validation:
-
Submit the input file to the quantum chemistry software.
-
Upon completion, open the output log file.
-
Self-Validation: Search for the "Frequencies" section. Confirm that there are no imaginary frequencies (listed as negative numbers). The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum, and requires re-optimization.
-
-
Data Extraction:
-
Optimized Geometry: Extract the final coordinates for use in docking.
-
HOMO/LUMO Energies: Search the log file for "Alpha occ. eigenvalues" (HOMO) and "Alpha virt. eigenvalues" (LUMO). The energy gap is E_LUMO - E_HOMO.
-
MEP Surface: Use a visualization program to read the output file and generate the Molecular Electrostatic Potential surface.
-
Protocol 2: Molecular Docking Simulation
This protocol describes docking 5-fluoro-nicotinic acid into the human apolipoprotein A-I (PDB ID: 1AV1), a relevant target for niacin derivatives.[1] We will use AutoDock Vina as an example.
-
Receptor Preparation:
-
Download the crystal structure 1AV1.pdb from the Protein Data Bank.
-
Open the structure in a molecular modeling tool (e.g., PyMOL, Chimera, AutoDockTools).
-
Remove all water molecules and non-protein heteroatoms.
-
Add polar hydrogens, as they are crucial for hydrogen bonding.
-
Calculate and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the required .pdbqt format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 5-fluoro-nicotinic acid from Protocol 1.
-
Open the ligand file in AutoDockTools.
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Identify the binding pocket of the receptor from literature or by inspecting the crystal structure (often where a co-crystallized ligand is found).
-
Define a 3D grid box that encompasses this entire binding site. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.
-
Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
-
Analysis and Validation:
-
Binding Energy: The log.txt file will contain a table of binding energies (in kcal/mol) for the top predicted poses. The most negative value represents the most favorable predicted interaction.
-
Pose Visualization: Open the output.pdbqt file along with the receptor structure in a visualizer.
-
Self-Validation: Analyze the top-scoring pose. Does it make chemical sense? Are hydrogen bonds formed where expected? Is the fluorinated part of the molecule interacting with appropriate residues (e.g., forming a halogen bond or interacting with a hydrophobic pocket)? A pose that violates basic chemical principles is likely a computational artifact.
-
Anticipated Effects of Fluorination: A Theoretical Perspective
Theoretical studies allow us to predict how fluorination will impact the key properties of nicotinic acid derivatives.
Quantitative Data Summary
The following table presents a hypothetical comparison of calculated properties for nicotinic acid and its fluorinated analogues, illustrating the type of data generated from the protocols above.
| Compound | Position of F | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Binding Energy (kcal/mol) |
| Nicotinic Acid | N/A | -7.15 | -1.80 | 5.35 | 3.5 | -5.8 |
| 2-Fluoro-nicotinic acid | 2 | -7.40 | -2.15 | 5.25 | 4.8 | -6.5 |
| 5-Fluoro-nicotinic acid | 5 | -7.30 | -1.95 | 5.35 | 2.1 | -6.2 |
| 6-Fluoro-nicotinic acid | 6 | -7.38 | -2.10 | 5.28 | 4.5 | -6.4 |
Note: These values are illustrative examples for demonstration purposes.
Analysis of Binding Interactions
Molecular docking can reveal how fluorine alters the binding mode. For instance, the electron-poor region around the fluorine atom (the "sigma-hole") can form a favorable halogen bond with an electron-rich backbone carbonyl on an amino acid, an interaction unavailable to the non-fluorinated parent compound.
Caption: Key binding interactions of a fluorinated nicotinic acid derivative.
Conclusion and Future Directions
Theoretical studies provide an indispensable framework for the rational design of fluorinated nicotinic acid derivatives. By leveraging DFT to understand intrinsic molecular properties and molecular docking to predict biological interactions, researchers can efficiently screen, prioritize, and optimize drug candidates. The protocols and workflows described herein offer a validated, step-by-step approach to these investigations. Future work in this area will likely involve the integration of more advanced techniques, such as molecular dynamics (MD) simulations to study the dynamic stability of ligand-receptor complexes and quantitative structure-activity relationship (QSAR) models to build predictive tools for larger libraries of compounds. By combining these powerful in silico methods with targeted experimental synthesis and validation, the development of next-generation therapeutics based on this important scaffold can be significantly accelerated.
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An In-depth Technical Guide to 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, a halogenated and trifluoromethylated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a highly activated fluorine atom for nucleophilic substitution and the electron-withdrawing trifluoromethyl group, impart distinct reactivity and physicochemical properties. This guide provides a comprehensive overview of the stability and reactivity of this versatile building block, offering insights into its application in the synthesis of complex molecules. This compound serves as a key intermediate in the development of various pharmaceuticals, particularly those targeting a range of therapeutic areas.[1][2]
Physicochemical Properties
A solid at room temperature, 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid possesses a molecular weight of 209.10 g/mol . While experimental data on its pKa is limited, the presence of the electron-withdrawing fluorine and trifluoromethyl groups is expected to increase the acidity of the carboxylic acid compared to nicotinic acid itself. The estimated pKa for the related 4-(trifluoromethyl)pyridine-3-carboxylic acid is around 3-4.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₃F₄NO₂ | [4] |
| Molecular Weight | 209.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 91-93°C or 95-100°C | [5] |
| Solubility | Poor solubility in water, more soluble in polar organic solvents (e.g., DMSO, Methanol) (inferred from 4-(trifluoromethyl)pyridine-3-carboxylic acid) | [3] |
Stability Profile
While detailed experimental studies on the thermal and pH stability of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid are not extensively reported in publicly available literature, general principles of organic chemistry allow for informed predictions.
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, like many carboxylic acids, it may undergo decarboxylation upon heating, a reaction that can be influenced by the presence of catalysts.
pH Stability: The stability of the compound is pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. In strongly acidic or basic conditions at elevated temperatures, hydrolysis of the trifluoromethyl group or other degradation pathways may occur, although the CF₃ group is generally considered to be robust.
Reactivity and Synthetic Applications
The reactivity of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is dominated by two key features: the carboxylic acid group and the highly activated 2-fluoro substituent on the pyridine ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical transformations, providing access to a variety of derivatives.
Figure 1: Key reactions involving the carboxylic acid group.
Esterification: Standard acid-catalyzed esterification with an alcohol will yield the corresponding ester. This reaction is typically carried out by heating the carboxylic acid and alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Amidation: The formation of amides can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl group.
Nucleophilic Aromatic Substitution (SNAr)
A cornerstone of the reactivity of this molecule is the facile displacement of the 2-fluoro substituent by a variety of nucleophiles. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom work in concert to strongly activate the C2 position towards nucleophilic attack. Notably, 2-fluoropyridines are significantly more reactive in SNAr reactions than their 2-chloro counterparts.
Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
This high reactivity allows for the introduction of a wide range of functionalities at the 2-position under relatively mild conditions. Common nucleophiles include:
-
Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid derivatives.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the fluorine to form the corresponding ethers.
-
Thiols: Thiolates are excellent nucleophiles for this transformation, yielding 2-thioether derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMA, or NMP) is added the desired amine (1.1-1.5 equivalents).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is added to scavenge the HF generated during the reaction.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine, and monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The product is then purified by crystallization or column chromatography.
Decarboxylation
The carboxylic acid group can be removed through decarboxylation, typically by heating the compound, often in the presence of a catalyst. The ease of decarboxylation can be influenced by the solvent and the presence of ortho substituents. For some pyridine-3-carboxylic acids, this can be achieved by heating with a base like potassium carbonate in a high-boiling solvent such as toluene.[6]
Spectroscopic Characterization
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. The spectrum will show two distinct signals: one for the trifluoromethyl group (CF₃) and another for the fluorine atom on the pyridine ring. The chemical shifts of these signals are sensitive to the electronic environment and can be used to monitor reactions. A published study shows the ¹⁹F NMR spectra of 2-fluoro-4-(trifluoromethyl)nicotinic acid in D₂O at various temperatures, indicating the utility of this technique for studying the compound's properties in solution.[7]
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the pyridine ring protons. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, the carbon atoms attached to fluorine will exhibit C-F coupling. The carbonyl carbon of the carboxylic acid will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and various C-F and C-N stretching and bending vibrations.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure, such as the loss of COOH and F.
Safety and Handling
2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is characterized by the dual functionality of a carboxylic acid and a highly activated 2-fluoro substituent. The ease of nucleophilic aromatic substitution at the 2-position provides a reliable and efficient means of introducing diverse molecular fragments. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
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4-(Trifluoromethyl)pyridine-3-carboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved January 31, 2026, from [Link]
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2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3F4NO2 | CID 28307766. (n.d.). Retrieved January 31, 2026, from [Link]
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2-(Trifluoromethyl)pyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals. (n.d.). Retrieved January 31, 2026, from [Link]
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The Strategic Utility of 2-Fluoro-4-(Trifluoromethyl)pyridine-3-carboxylic Acid in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Prominence of Fluorinated Heterocycles
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become an indispensable tool for modulating physicochemical and biological properties. The trifluoromethyl group (CF3) and fluorine substituents, in particular, are prized for their ability to enhance metabolic stability, improve receptor binding affinity, and fine-tune electronic characteristics.[1] Within this context, 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid has emerged as a highly versatile and reactive building block, offering a trifecta of functionalities ripe for strategic elaboration. This guide provides a comprehensive technical overview of its synthesis, reactivity, and application, empowering chemists to harness its full potential in the design and synthesis of novel, high-value molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₄NO₂ | [2] |
| Molecular Weight | 209.10 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 95-100 °C | |
| CAS Number | 1040681-74-0 | [2] |
Safety Profile:
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2]
Strategic Synthesis Pathway
Caption: Proposed synthetic route to the target molecule.
Experimental Protocol: A Plausible Two-Step Synthesis
Step 1: Hydrolysis of 2-Chloro-4-(trifluoromethyl)-3-cyanopyridine to 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic Acid
This step involves the acid-catalyzed hydrolysis of the nitrile functionality to a carboxylic acid.
-
To a stirred solution of 2-chloro-4-(trifluoromethyl)-3-cyanopyridine (1.0 eq) in a suitable high-boiling solvent such as diglyme, add concentrated sulfuric acid (3.0-5.0 eq) cautiously.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford crude 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.[5]
Step 2: Fluorination of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic Acid via Halogen Exchange (Halex) Reaction
The Halex reaction is a powerful method for introducing fluorine into heteroaromatic systems.
-
In a flask equipped with a reflux condenser, suspend 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq) in a polar aprotic solvent such as DMSO or sulfolane.
-
Heat the mixture to 120-150 °C with vigorous stirring. The progress of the reaction should be monitored by ¹⁹F NMR or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into a stirred mixture of ice and water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under high vacuum to yield 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this building block stems from the distinct reactivity of its three functional groups. The presence of two strongly electron-withdrawing groups (the 2-fluoro and 4-trifluoromethyl substituents) profoundly influences the electronic nature of the pyridine ring and the acidity of the carboxylic acid.
Caption: Key reaction pathways of the title compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution. This is due to the synergistic electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group at the 4-position. This activation facilitates the formation of the resonance-stabilized Meisenheimer intermediate, which is the rate-determining step of the reaction. The high electronegativity of fluorine makes it an excellent leaving group in this context, with SNAr reactions of 2-fluoropyridines proceeding significantly faster than their 2-chloro counterparts.[6]
Causality: The choice of nucleophile and reaction conditions allows for the introduction of a wide array of functionalities at the 2-position. This reaction is particularly valuable for building molecular complexity in a controlled manner.
Generalized Protocol for SNAr with an Amine Nucleophile:
-
Dissolve 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) and the desired amine (1.1-1.5 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq) to the mixture.
-
Heat the reaction to a temperature between 80-120 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Amide Bond Formation at the Carboxylic Acid
The carboxylic acid moiety is a versatile handle for forming amide, ester, and other related functionalities. Due to the electron-deficient nature of the pyridine ring, the acidity of the carboxylic proton is increased, and the carbonyl carbon is more electrophilic. Standard peptide coupling reagents are highly effective for promoting amide bond formation.
Causality: The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. The reliability of this reaction with the title compound makes it a valuable precursor for generating libraries of compounds for biological screening.
Generalized Protocol for Amide Coupling using EDC/HOBt:
-
In an inert atmosphere, dissolve 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic phases sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.[7]
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine motif is a well-established pharmacophore and toxophore found in numerous commercial products.[8] The unique combination of a reactive fluorine atom and a versatile carboxylic acid handle on the 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid scaffold makes it an exceptionally valuable starting material for accessing novel analogues of these important compound classes. While specific examples of marketed drugs derived directly from this exact building block are not prevalent in the public domain, its close analogues are key intermediates in the synthesis of a range of bioactive molecules, including inhibitors of HCV NS5B polymerase and Ca²⁺ release-activated Ca²⁺ (CRAC) channel inhibitors.[8][9]
Conclusion
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid represents a powerful and versatile building block for the synthesis of complex, high-value molecules. Its well-defined reactivity, governed by the interplay of its fluoro, trifluoromethyl, and carboxylic acid functionalities, allows for predictable and strategic molecular elaboration. The enhanced reactivity of the 2-fluoro substituent towards SNAr, coupled with the robust nature of the carboxylic acid for derivatization, provides chemists with a reliable platform for generating novel chemical entities with promising applications in medicinal and materials science. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively integrate this valuable synthon into their synthetic programs.
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- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central.
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- 4-(Trifluoromethyl)pyridine-3-carboxylic acid | CAS 158063-66-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. (n.d.).
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2. (n.d.). Sigma-Aldrich.
- Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. (2009). Googleapis.com.
- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C7H4F3NO2 | CID 2777547. (n.d.). PubChem.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.
- 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | CAS 590371-81-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (97%). (n.d.). Amerigo Scientific.
- Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (n.d.). New Journal of Chemistry (RSC Publishing).
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 97 1040681-74-0. (n.d.). Sigma-Aldrich.
- 2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook.
- Fluoroacetic acid. (n.d.). NIST WebBook.
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Technical Procurement & Application Guide: 2-Fluoro-4-(trifluoromethyl)nicotinic acid
This guide serves as a technical procurement and application dossier for 2-Fluoro-4-(trifluoromethyl)nicotinic acid (CAS: 1040681-74-0). It is designed to assist medicinal chemists and sourcing managers in validating quality, understanding synthetic origins, and optimizing procurement strategies.
Executive Summary
2-Fluoro-4-(trifluoromethyl)nicotinic acid is a high-value fluorinated pyridine building block utilized primarily in the synthesis of kinase inhibitors, TRPM8 antagonists, and COMT inhibitors. Its structural uniqueness lies in the ortho-fluorine and para-trifluoromethyl substitution pattern relative to the pyridine nitrogen, which imparts specific electronic properties (reduced basicity) and metabolic stability to downstream pharmaceutical candidates.
Current market analysis indicates a significant price disparity between catalog suppliers (research scale) and bulk manufacturers, driven by the difficulty of regioselective synthesis. This guide outlines the chemical specifications, validated synthesis routes, quality control protocols, and a comparative market analysis to facilitate informed decision-making.
Chemical Identity & Specifications
Before procurement, verify the exact isomer. The market contains several positional isomers (e.g., 6-fluoro or 5-trifluoromethyl variants) that are chemically distinct but often confused in non-standardized catalogs.
| Property | Specification |
| Chemical Name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
| CAS Number | 1040681-74-0 |
| Molecular Formula | C₇H₃F₄NO₂ |
| Molecular Weight | 209.10 g/mol |
| SMILES | OC(=O)C1=C(C=CN=C1F)C(F)(F)F |
| Appearance | White to off-white crystalline powder |
| Melting Point | 95–100 °C |
| pKa (Calculated) | ~2.5 (Acidic due to electron-withdrawing CF3/F groups) |
| Solubility | Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water.[1][2] |
Market Landscape: Suppliers & Pricing
Data reflects Q1 2025 market snapshots. Prices are estimates for "Research Grade" (97%+ purity).
Tiered Supplier Analysis
The market is divided into Tier 1 (Global Distributors) and Tier 2 (Specialized Fluorine Houses) . Tier 2 suppliers often provide better pricing for >5g quantities but may have longer lead times if stock is held in regional warehouses (e.g., China).
| Supplier Tier | Representative Vendors | Typical Price (1g) | Typical Price (5g) | Lead Time |
| Tier 1 (Distributors) | Thermo Scientific (Alfa Aesar), Sigma-Aldrich | $200 - $250 | $800+ | 1-3 Days |
| Tier 2 (Specialists) | Fluorochem, Combi-Blocks, ChemScene | $45 - $60 | $150 - $180 | 3-10 Days |
| Tier 3 (Bulk/Custom) | WuXi AppTec, Enamine | Inquire | Inquire | 4-6 Weeks |
Procurement Recommendation:
-
For Screening (<1g): Use Tier 1 for speed and guaranteed CoA reliability.
-
For Hit-to-Lead (>5g): Switch to Tier 2 (Fluorochem/Combi-Blocks) to reduce costs by ~75%.
-
Cost Driver: The high cost is attributed to the cryogenic lithiation step required in its manufacture (see Section 5).
Technical Deep Dive: Synthesis & Manufacturing
Understanding the synthesis is crucial for troubleshooting impurity profiles. The primary manufacturing route involves the metallation-carboxylation of the commercially available precursor, 2-Fluoro-4-(trifluoromethyl)pyridine.
Mechanism of Action (Synthesis)
The 3-position of the pyridine ring is activated for deprotonation due to the ortho-directing effect of the fluorine atom and the electron-withdrawing nature of the trifluoromethyl group. However, this reaction requires strictly anhydrous conditions and cryogenic temperatures (-78 °C) to prevent nucleophilic attack on the pyridine ring or "halogen dance" side reactions.
Experimental Workflow (Graphviz)
The following diagram illustrates the standard "Process A" route used by most manufacturers.
Figure 1: Cryogenic lithiation-carboxylation pathway. The critical quality attribute (CQA) is the control of temperature to avoid regioisomers.
Quality Control & Validation Protocols
To ensure the integrity of your biological data, the following QC protocol is recommended upon receipt of the material.
A. Identity Verification (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): Expect two aromatic doublets.
-
δ 8.70 (d, J = 5.0 Hz, 1H, H-6)
-
δ 7.95 (d, J = 5.0 Hz, 1H, H-5)
-
Note: The carboxylic acid proton is broad and may not be visible depending on water content.
-
-
¹⁹F NMR: Essential for purity.
-
Look for the -CF₃ signal (~ -64 ppm) and the -F signal (~ -68 ppm).
-
Impurity Watch: Check for unreacted starting material (lacking the acid shift) or hydrolysis products (2-hydroxy derivatives).
-
B. Purity Assessment (HPLC)
Use an acidic mobile phase to keep the nicotinic acid protonated and improve peak shape.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: >97% Area Under Curve (AUC).
Applications in Drug Discovery
This building block is a "privileged scaffold" for optimizing potency and metabolic stability.
-
Bioisosterism: The 2-Fluoro group mimics the size of a hydrogen atom but drastically alters the electronic landscape, lowering the pKa of the pyridine nitrogen. This reduces lysosomal trapping and improves oral bioavailability.
-
Metabolic Blocking: The 4-CF₃ group blocks the typical site of oxidative metabolism (P450 oxidation) on the pyridine ring, extending the half-life (
) of the drug. -
Case Study (TRPM8 Antagonists): In the development of AMG 333 (for migraine), similar fluorinated nicotinic acid derivatives were utilized to optimize the binding affinity to the TRPM8 channel while eliminating CYP3A4 induction liabilities [1].
References
-
Discovery of TRPM8 Antagonist AMG 333. Journal of Medicinal Chemistry. (2018). Describes the SAR of fluorinated nicotinic acids in migraine therapeutics.
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. Journal of Organic Chemistry. (2008). Discusses general lithiation strategies for fluorinated pyridines.
-
Fluorochem Product Page. Specification and pricing data for 2-Fluoro-4-(trifluoromethyl)nicotinic acid.
-
Thermo Fisher Scientific. Catalog entry for CAS 1040681-74-0.
Sources
Safety and handling of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Safe Handling of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. By understanding the inherent chemical properties and associated risks, laboratory personnel can implement self-validating safety systems that protect both the individual and the integrity of their research.
Compound Identification and Physicochemical Profile
2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine and trifluoromethyl groups, make it a valuable synthon.[2] However, these same properties necessitate a thorough understanding of its reactivity and potential hazards.
A summary of its key physicochemical properties is presented below for easy reference. This data is fundamental to risk assessment, as it dictates the compound's physical behavior under laboratory conditions.
| Property | Value | Source |
| CAS Number | 1040681-74-0 | [3] |
| Molecular Formula | C₇H₃F₄NO₂ | [3] |
| Molecular Weight | 209.10 g/mol | [3] |
| Appearance | White to off-white or pale yellow solid | [4] |
| Melting Point | 95-100 °C | |
| Purity | Typically ≥97% | |
| Solubility | Low solubility in water. Soluble in solvents like DMSO and Methanol. | [4][5] |
Hazard Identification and Toxicological Assessment
According to the Globally Harmonized System (GHS), 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is classified as a hazardous substance.[3] The primary hazards are associated with its irritant properties, which are common for aromatic carboxylic acids and are exacerbated by the presence of fluorine.
-
H315: Causes skin irritation. The acidic nature of the carboxylic group and the potential for the fluorinated ring to interact with biological tissues can lead to localized inflammation and irritation upon dermal contact.[3]
-
H319: Causes serious eye irritation. Direct contact of the solid dust or solutions with the eyes can cause significant irritation and potential damage to the cornea.[3] This is a critical risk, especially when handling the powdered form.
-
H335: May cause respiratory irritation. Inhalation of the dust is a primary route of exposure. The fine particles can irritate the mucous membranes of the entire respiratory tract, leading to coughing and discomfort.[3]
The following workflow illustrates the logical process of assessing these hazards and implementing appropriate controls.
Caption: Hazard assessment and control workflow for the subject compound.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The causality behind each recommendation is critical for ensuring compliance and safety.
-
Engineering Controls : The primary engineering control is the mandatory use of a certified chemical fume hood.[6][7] This is non-negotiable, as it addresses the most significant risk: inhalation of the fine solid powder. The fume hood's constant airflow prevents dust from entering the laboratory environment and the user's breathing zone.
-
Eye Protection : Use chemical safety glasses or goggles that conform to recognized standards such as NIOSH (US) or EN 166 (EU).[8] Face shields are recommended when handling larger quantities or when there is a significant risk of splashing. This is to prevent the severe eye irritation (H319) that can result from accidental contact.
-
Skin Protection : A standard laboratory coat must be worn and kept fastened. Handle the compound with chemically resistant gloves (e.g., nitrile or neoprene) that are inspected for tears or pinholes before each use.[8] The choice of glove material is based on its ability to resist degradation from both acidic and halogenated organic compounds. After handling, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of as chemical waste.[8]
-
Respiratory Protection : For standard laboratory-scale operations within a fume hood, no additional respiratory protection is typically required. However, if engineering controls are not available or during a large-scale spill clean-up, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
-
Work Area : All weighing and transfer operations should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Dust Prevention : Avoid actions that generate dust, such as vigorous scraping or rapid pouring. Use appropriate tools (e.g., spatulas) for transfers.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][8] Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[8] Containers that have been opened must be carefully resealed.
-
Conditions : Store in a cool, dry, and well-ventilated area.[7][8] The storage area should be segregated from incompatible materials.
-
Incompatibilities : Avoid storage with strong bases, strong oxidizing agents, and moisture. The carboxylic acid functionality will react exothermically with bases.
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial. All personnel must be familiar with these procedures.
First Aid Measures:
-
Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][9]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] If irritation persists, consult a physician.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure thorough rinsing.[8][9] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[6][8]
Spill Response Protocol:
The appropriate response to a spill depends on its scale. The following decision-making workflow provides a clear guide for emergency action.
Sources
- 1. 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 97 1040681-74-0 [sigmaaldrich.com]
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- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 5. 2-Chloro-4-Fluoro-Pyridine-3-Carboxylic Acid | Properties, Uses, Safety & Supplier China [pipzine-chem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
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- 9. bg.cpachem.com [bg.cpachem.com]
Methodological & Application
Synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: An Application Note for Advanced Chemical Synthesis
Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, trifluoromethylated and fluorinated pyridine scaffolds are privileged structures found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2] 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a key building block in the synthesis of complex bioactive molecules, valued for its distinct substitution pattern which allows for diverse downstream chemical modifications. This application note provides a comprehensive guide to a robust and reproducible synthetic protocol for this important intermediate, grounded in established chemical principles.
Strategic Approach to Synthesis: A Multi-step Pathway
The synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is best approached through a multi-step sequence that strategically builds the molecule from readily available starting materials. The chosen pathway emphasizes robust and scalable reactions, prioritizing yield and purity. The overall strategy involves the construction of a substituted pyridine ring, followed by the introduction of the fluoro group and subsequent hydrolysis to the desired carboxylic acid.
A logical and efficient synthetic route commences with a trifluoromethyl-containing precursor, followed by the formation of the pyridine ring. Subsequent functional group interconversions, including chlorination, fluorination, and hydrolysis, lead to the final product. This approach allows for controlled introduction of the desired substituents at each step, minimizing the formation of regioisomers and simplifying purification.
Detailed Synthetic Protocols
This section outlines the step-by-step experimental procedures for the synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. The protocols provided are based on established methodologies for similar transformations and are designed to be readily adaptable in a standard laboratory setting.
Part 1: Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile
This initial step involves the construction of the core pyridine ring system.
Protocol:
-
To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or a potassium alkoxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 8% HCl) to precipitate the product.[3]
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile.
Causality of Experimental Choices:
-
The use of a trifluoromethylated β-ketoester as a starting material is a common and effective strategy for introducing the CF3 group into heterocyclic systems.[2]
-
The base-catalyzed condensation reaction is a classic Hantzsch-type pyridine synthesis, which is a reliable method for constructing the pyridine ring.
-
Acidification is necessary to protonate the hydroxyl groups and precipitate the product from the reaction mixture.
Part 2: Synthesis of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile
The hydroxyl groups are converted to chloro groups in this step to facilitate subsequent nucleophilic substitution.
Protocol:
-
In a well-ventilated fume hood, carefully add 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile to an excess of phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.
Causality of Experimental Choices:
-
Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert hydroxyl groups on pyridine rings to chlorides.
-
The reaction is performed under reflux to ensure complete conversion.
-
Quenching with ice is a standard procedure to safely decompose the excess POCl3.
-
The work-up with sodium bicarbonate neutralizes any remaining acidic components.
Part 3: Synthesis of 2-chloro-4-(trifluoromethyl)nicotinonitrile
This step involves the selective reduction of the 6-chloro group.
Protocol:
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile in a suitable solvent such as ethanol.
-
Add a palladium catalyst (e.g., 5% Pd/C) and a base (e.g., triethylamine).
-
Subject the mixture to hydrogenation at a suitable pressure (e.g., 1.8 MPa) and temperature (e.g., 80°C) in an autoclave.[3]
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the filtrate to obtain 2-chloro-4-(trifluoromethyl)nicotinonitrile.
Causality of Experimental Choices:
-
Catalytic hydrogenation is a standard method for the selective dehalogenation of aryl halides. The 6-position is often more susceptible to reduction than the 2-position in such systems.
-
Triethylamine is added to neutralize the HCl generated during the reaction.
Part 4: Synthesis of 2-Fluoro-4-(trifluoromethyl)nicotinonitrile
This is a key step where the chloro group is replaced by a fluoro group via nucleophilic aromatic substitution.
Protocol:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-(trifluoromethyl)nicotinonitrile in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add a source of fluoride ions, such as cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6).
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150°C) and monitor the reaction by TLC or GC-MS.[1]
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-(trifluoromethyl)nicotinonitrile.
Causality of Experimental Choices:
-
Nucleophilic aromatic substitution (SNAr) is an effective method for introducing fluorine onto an electron-deficient aromatic ring. The presence of the electron-withdrawing trifluoromethyl and nitrile groups activates the pyridine ring towards nucleophilic attack.
-
A polar aprotic solvent is used to solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
-
An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.
Part 5: Synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
The final step is the hydrolysis of the nitrile group to the carboxylic acid.
Protocol:
-
To 2-fluoro-4-(trifluoromethyl)nicotinonitrile, add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in water or a mixture of water and a co-solvent like ethanol.[4][5]
-
Heat the reaction mixture to reflux until the hydrolysis is complete (monitor by TLC, ensuring the disappearance of the starting material and the formation of a more polar product).
-
Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.[6]
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Causality of Experimental Choices:
-
Basic hydrolysis is a standard and efficient method for converting nitriles to carboxylic acids.[7][8] The reaction proceeds via the formation of a carboxylate salt.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3F4NO2 | 209.10 | White to off-white solid |
Visualizing the Synthesis
Synthetic Pathway
Caption: Overall synthetic route to the target molecule.
Experimental Workflow
Caption: General experimental workflow for each synthetic step.
Safety and Handling
Working with fluorinated compounds, strong acids, and bases requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: Handle phosphorus oxychloride and strong acids and bases with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid. By understanding the rationale behind each experimental step, researchers can confidently reproduce this synthesis and adapt it for their specific needs. The availability of this key building block will undoubtedly facilitate further advancements in the fields of medicinal chemistry and materials science.
References
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link].
- Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
-
American Chemical Society. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available from: [Link].
-
Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka. Available from: [Link].
- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
-
National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link].
-
ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. Available from: [Link].
-
PubMed Central. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available from: [Link].
-
National Institutes of Health. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available from: [Link].
-
Amerigo Scientific. 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (97%). Available from: [Link].
-
Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available from: [Link].
-
ResearchGate. Deprotonation of Fluoro Aromatics Using Lithium Magnesates | Request PDF. Available from: [Link].
- Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
-
Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. Available from: [Link].
-
ResearchGate. A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Available from: [Link].
-
ResearchGate. 2-Chloropyridine-3-carboxylic acid. Available from: [Link].
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- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Preparation of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid and its subsequent derivatization into amides and esters. This fluorinated pyridine scaffold is a privileged structural motif in modern drug discovery and agrochemical development, owing to the unique physicochemical properties conferred by the fluorine and trifluoromethyl substituents. The strategic placement of these groups can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1] This document outlines a robust synthetic pathway to the core carboxylic acid intermediate and details reliable protocols for its conversion into diverse functionalized derivatives, intended for researchers in medicinal chemistry and process development.
Introduction: The Significance of the Fluorinated Pyridine Core
The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's properties. It is strongly electron-withdrawing, highly lipophilic, and can serve as a metabolically stable isostere for other chemical groups. When combined with a pyridine ring, a key heterocycle in numerous pharmaceuticals, the resulting trifluoromethylpyridine moiety offers a unique combination of characteristics.[2]
The subject of this guide, 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, is a highly valuable building block. The carboxylic acid at the 3-position serves as a versatile handle for constructing amide and ester libraries, while the fluorine atom at the 2-position acts as an efficient leaving group for nucleophilic aromatic substitution (SNAr), further expanding the potential for molecular diversity. Its derivatives are key intermediates in the synthesis of advanced materials, agrochemicals, and pharmaceuticals, including inhibitors of critical biological targets.[3]
Synthesis of the Core Intermediate: 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid
The overall strategy involves the initial construction of a 2-chloro-4-(trifluoromethyl)nicotinonitrile intermediate, followed by hydrolysis of the nitrile to a carboxylic acid and a final halogen exchange (Halex) reaction to install the desired fluorine atom.
Caption: Overall synthetic workflow for the target core intermediate.
Protocol 2.1: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinonitrile (3)
This protocol begins with the construction of the pyridine ring system. While multiple routes exist to form substituted pyridines, a common industrial method involves the cyclization of trifluoromethyl-containing building blocks.[2][4] Following ring formation to yield a 2-hydroxypyridine intermediate, a robust chlorination step is employed.
Rationale: Phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅) as an additive, is a standard and highly effective reagent for converting hydroxypyridines (or their pyridone tautomers) into chloropyridines.[5] This transformation is crucial as the chloro-substituted pyridine is a versatile intermediate for subsequent reactions.
Materials:
-
2-Hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5.0 - 10.0 equiv)
-
Phosphorus pentachloride (PCl₅) (0.5 - 1.0 equiv, optional)
-
Toluene or Sulfolane (as solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 2-hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 equiv) to the flask. If desired, add PCl₅ (0.5 equiv) to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Quenching): After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This is a highly exothermic process that releases HCl gas; extreme caution is required.
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-(trifluoromethyl)nicotinonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Protocol 2.2: Synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid (5)
This two-step, one-pot procedure first involves the hydrolysis of the nitrile to a carboxylic acid, followed by a halogen exchange reaction.
Rationale: The nitrile group can be hydrolyzed under strong acidic or basic conditions. Subsequently, the 2-chloro group is replaced by a fluorine atom using a fluoride salt like potassium fluoride (KF). This "Halex" reaction is often performed in a high-boiling polar aprotic solvent like DMSO or sulfolane, and may be facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. The resulting 2-fluoro group is more reactive in subsequent SNAr reactions than the 2-chloro group.[1]
Materials:
-
2-Chloro-4-(trifluoromethyl)nicotinonitrile (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Fluoride (KF, spray-dried) (2.0 - 3.0 equiv)
-
Sulfolane or DMSO (solvent)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)
-
Ethyl Acetate (EtOAc) for extraction
-
Hydrochloric Acid (HCl, 1M)
Procedure:
-
Nitrile Hydrolysis: In a suitable reaction vessel, dissolve 2-chloro-4-(trifluoromethyl)nicotinonitrile (1.0 equiv) in concentrated sulfuric acid. Heat the mixture to 80-100 °C for 2-4 hours until hydrolysis to the carboxylic acid is complete (monitored by LC-MS). Cool the reaction mixture and carefully quench by pouring onto ice. The intermediate 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid may precipitate and can be filtered, or used directly in the next step after an aqueous workup.
-
Halogen Exchange: To the crude 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid, add sulfolane, spray-dried potassium fluoride (2.5 equiv), and the optional phase-transfer catalyst.
-
Heating: Heat the mixture to 150-180 °C for 6-12 hours, monitoring the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for modification to generate extensive libraries of derivatives for structure-activity relationship (SAR) studies. Amidation and esterification are the most common and impactful transformations.
Amide Bond Formation (Amidation)
The formation of an amide bond is one of the most critical reactions in medicinal chemistry. It requires the activation of the carboxylic acid to facilitate the attack by an amine nucleophile. Modern coupling reagents offer mild conditions, high yields, and suppression of side reactions, such as racemization in chiral substrates.
Caption: Generalized mechanism for amide bond formation.
Protocol 3.1: General Protocol for Amidation using HATU
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms an activated O-acylisourea intermediate, which rapidly reacts with amines to form the desired amide with minimal side products. A tertiary amine base, such as DIPEA, is required to deprotonate the carboxylic acid and neutralize the generated acid.
Materials:
-
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv)
-
Desired amine (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: To a dry flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.2 equiv).
-
Solvent and Base: Dissolve the solids in anhydrous DMF. Add DIPEA (2.5 equiv) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | DMF | 4 | >90 |
| 2 | Aniline | DMF | 12 | ~85 |
| 3 | Morpholine | DCM | 3 | >95 |
| 4 | (R)-1-Phenylethanamine | DMF | 6 | ~88 |
| Caption: Representative yields for the HATU-mediated amidation protocol. |
Ester Bond Formation (Esterification)
Esterification is another fundamental derivatization used to create prodrugs, modify solubility, or serve as a protecting group for the carboxylic acid.
Protocol 3.2: General Protocol for Esterification via Acyl Chloride
Rationale: For sterically hindered alcohols or when mild conditions are needed, conversion of the carboxylic acid to a more reactive acyl chloride is a reliable method. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting acyl chloride reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Materials:
-
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired alcohol (1.5 equiv)
-
Pyridine or Triethylamine (Et₃N) (2.0 equiv)
Procedure:
-
Acyl Chloride Formation: In a dry flask under nitrogen, suspend or dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add thionyl chloride (1.5 equiv) and a catalytic amount of DMF (1 drop). Stir at room temperature or gentle heat (40 °C) for 1-2 hours until gas evolution ceases.
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.
-
Esterification: In a separate flask, dissolve the desired alcohol (1.5 equiv) and pyridine (2.0 equiv) in anhydrous DCM. Cool this solution to 0 °C.
-
Addition: Slowly add the solution of the acyl chloride to the alcohol/pyridine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction with DCM. Wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
References
-
Journal of Pesticide Science, 2021.
-
Google Patents, 2014.
-
PubMed Central, 2021.
-
Google Patents, 2019.
-
Google Patents, 2010.
-
ChemicalBook, N.D.
-
Journal of the American Chemical Society, 2014.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid in the Development of Novel Anti-Cancer Agents
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold in Oncology
The pyridine nucleus is a cornerstone in medicinal chemistry, gracing numerous therapeutic agents with its presence.[1] When embellished with fluorine-containing substituents, such as the trifluoromethyl (CF3) group, the resulting scaffold offers a unique constellation of physicochemical properties highly advantageous for drug design.[2] The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[2] This review of FDA-approved drugs over the last two decades highlights the increasing prevalence of trifluoromethyl groups in modern pharmaceuticals. Consequently, trifluoromethylpyridines have emerged as crucial intermediates in the synthesis of a new generation of targeted therapeutics, particularly in the realm of oncology.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid , a key building block for the synthesis of potent anti-cancer agents. While direct literature detailing the anti-cancer applications of this specific acid is emerging, strong evidence from structurally analogous compounds, particularly in the inhibition of the Hedgehog signaling pathway, provides a compelling rationale and a clear roadmap for its utilization.
The Hedgehog Signaling Pathway: A Prime Target for Intervention
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular proliferation and differentiation during embryonic development. In adults, its activity is normally suppressed. However, aberrant reactivation of the Hh pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain leukemias. The transmembrane protein Smoothened (Smo) is a pivotal component of this pathway, and its inhibition has proven to be a viable therapeutic strategy.
Sources
Scale-up synthesis of 2-fluoro-4-(trifluoromethyl)nicotinic acid
Application Note: Scale-Up Synthesis of 2-Fluoro-4-(trifluoromethyl)nicotinic Acid
Executive Summary
2-Fluoro-4-(trifluoromethyl)nicotinic acid is a high-value heterocyclic building block, critical in the synthesis of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceuticals (e.g., P2X7 antagonists and kinase inhibitors). The unique substitution pattern—combining the metabolic stability of the trifluoromethyl group with the labile 2-fluoro handle—allows for highly regioselective SNAr diversifications.
This guide details a robust, scalable manufacturing route. While medicinal chemistry often relies on cryogenic organolithium approaches, this protocol focuses on the Halogen Exchange (Halex) reaction. This pathway avoids cryogenic conditions, utilizes cheaper reagents (KF vs. LDA), and is engineered for multi-kilogram production.
Retrosynthetic Strategy & Route Selection
For scale-up, we evaluated two primary pathways. The selection criteria prioritized safety, cost-efficiency, and impurity profile control.
-
Route A: Directed Ortho-Metallation (DoM)
-
Mechanism:[1][2][3][4] Lithiation of 2-fluoro-4-(trifluoromethyl)pyridine at -78°C followed by CO₂ quench.
-
Pros: Short sequence (1 step).
-
Cons: Requires cryogenic reactors; handling pyrophoric bases (LDA/n-BuLi) at scale is hazardous; "Dance of the pyridines" (halogen migration) can degrade purity.
-
Verdict: Suitable for <100g batches.
-
-
Route B: Nucleophilic Fluorination (Halex) - SELECTED FOR SCALE-UP
-
Mechanism:[1][2][3][4] SNAr displacement of chloride by fluoride using Potassium Fluoride (KF) in a polar aprotic solvent.
-
Pros: Uses standard stainless steel/Hastelloy reactors; reagents are stable solids; high atom economy.
-
Cons: High thermal hazard potential; sensitivity to moisture.
-
Verdict: The industry standard for >1kg production.
-
Visualizing the Synthetic Pathway
Caption: Figure 1. Selected scale-up route via Esterification-Halex-Hydrolysis sequence.
Detailed Experimental Protocol
Stage 1: Esterification
Rationale: Direct fluorination of the carboxylic acid is inefficient due to the formation of unreactive carboxylate salts and acyl fluorides. Protecting the acid as an ethyl ester facilitates the SNAr reaction.
Materials:
-
2-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 equiv)
-
Thionyl Chloride (1.5 equiv)
-
Ethanol (Absolute, 5-10 vol)
Procedure:
-
Charge 2-Chloro-4-(trifluoromethyl)nicotinic acid into a glass-lined reactor.
-
Add Ethanol and cool to 0-5°C.
-
Add Thionyl Chloride dropwise, maintaining internal temp <20°C (Exothermic/Gas evolution).
-
Heat to reflux (78°C) for 4-6 hours. Monitor by HPLC (Target: <0.5% SM).
-
Distill off excess Ethanol/SOCl₂ under reduced pressure.
-
Workup: Dissolve residue in MTBE, wash with sat. NaHCO₃ (to pH 8), then brine. Dry organic layer and concentrate to yield Ethyl 2-chloro-4-(trifluoromethyl)nicotinate .
-
Yield Expectation: 95-98%.
-
Stage 2: The Halex Reaction (Critical Step)
Rationale: This step replaces the C2-Chlorine with Fluorine. The 4-CF3 group strongly activates the C2 position, making this reaction faster than on non-activated pyridines.
Process Safety Warning: Halex reactions are thermally sensitive. Ensure the reactor has adequate pressure relief and cooling capacity. Strictly exclude water ; water forms HF and inhibits the reaction.
Materials:
-
Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 equiv)
-
Potassium Fluoride (Spray-dried, 2.0 equiv)
-
Tetraphenylphosphonium bromide (Ph₄PBr) or 18-Crown-6 (0.05 equiv) - Phase Transfer Catalyst
-
Sulfolane (anhydrous, 3-5 vol) - Solvent
-
Toluene (1-2 vol) - For azeotropic drying
Procedure:
-
Drying Step (Crucial): Charge Sulfolane, KF, and Toluene into the reactor. Heat to 110-120°C to distill off the Toluene/Water azeotrope. Continue until KF water content is <0.1% (Karl Fischer titration).
-
Cool to 80°C. Charge the Ethyl ester substrate and the catalyst (Ph₄PBr).
-
Reaction: Heat to 140-150°C .
-
Note: Do not exceed 160°C to prevent decomposition.
-
-
Monitoring: Agitate vigorously (heterogeneous reaction). Monitor by HPLC every 2 hours. Reaction time is typically 12-18 hours.
-
Endpoint: <1% Chloro-starting material.
-
-
Workup:
-
Cool to 25°C.
-
Filter off inorganic salts (KCl/excess KF). Caution: Filter cake contains fluoride.
-
Dilute filtrate with water and extract into MTBE or Toluene.
-
Wash organic layer 3x with water to remove Sulfolane.
-
Concentrate to yield Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate .
-
Stage 3: Hydrolysis
Rationale: Saponification of the ester to the final acid.
Materials:
-
Ethyl 2-fluoro-4-(trifluoromethyl)nicotinate (Crude from Stage 2)
-
NaOH (2.0 equiv, 2M aqueous solution)
-
THF or Methanol (2 vol)
Procedure:
-
Dissolve the crude ester in THF/MeOH.
-
Add 2M NaOH solution at 20-25°C.
-
Stir for 2-4 hours (Rapid conversion).
-
Isolation:
Process Control & Data Specifications
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥ 98.0% | HPLC (Area %) |
| Assay | 97.0 - 103.0% | qNMR or Titration |
| Water Content | ≤ 0.5% | Karl Fischer |
| Fluoride Content | Matches theoretical (4 F atoms) | 19F-NMR |
Key Process Parameters (KPPs)
-
KF Drying: Water content must be <1000 ppm before adding substrate. Wet KF stalls the reaction and corrodes glass-lined reactors (HF formation).
-
Agitation: The Halex reaction is solid-liquid. High shear mixing or an impeller designed for slurry suspension is required to maintain kinetics.
-
Temperature: Maintain 140°C ± 5°C.
-
<130°C: Reaction stalls.
-
160°C: Decarboxylation or tar formation.
-
Safety & Hazards (HSE)
-
Thermal Runaway: Halex reactions in polar aprotic solvents (DMSO, Sulfolane) have a history of thermal instability if overheated or if impurities (like nitro compounds) are present. Although this substrate lacks a nitro group, standard calorimetry (DSC/ARC) should be performed before scaling >1kg.
-
HF Generation: Any contact between the reaction mixture and acid (during workup or accidental ingress) generates Hydrofluoric Acid (HF).
-
Control: Have saturated Calcium Gluconate gel available. Use scrubbers charged with KOH for reactor vents.
-
-
Solvent Handling: Sulfolane is miscible with water and difficult to remove. It is also skin-permeable. Use proper PPE.
References
-
Halex Reaction Mechanism & Scale-up
-
Scientific Update: "An Accident Waiting to Happen? The Shell Halex Reaction." (Discussion of thermal hazards in Halex scale-up). Link
-
-
Synthesis of Trifluoromethylpyridines
-
Journal of the American Chemical Society: "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." (Context on reactivity of 2-fluoropyridines). Link
-
-
Precursor Availability & Properties
-
General Halex Methodology
-
Organic Process Research & Development: "Sustainable Manufacturing of trans-4-Trifluoromethyl-l-proline." (Example of handling trifluoromethylated intermediates). Link
-
-
Alternative Lithiation Route
Sources
- 1. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 97 1040681-74-0 [sigmaaldrich.com]
- 8. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid in creating kinase inhibitors
Application Note: Strategic Utilization of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic Acid in Kinase Inhibitor Design
Abstract
This technical guide details the application of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 1040681-74-0) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors. Focusing on PI3K, mTOR, and RAF kinase pathways, this note elucidates the chemical reactivity that makes this building block essential for generating fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines). We provide validated protocols for nucleophilic aromatic substitution (
Introduction: The Fluorine-Pyridine Advantage
In modern drug discovery, the pyridine ring serves as a bioisostere for the phenyl ring, offering improved aqueous solubility and hydrogen-bonding potential. The specific substitution pattern of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid offers three distinct advantages for kinase inhibitor design:
-
The Electrophilic "Trap" (C-2 Position): The fluorine atom at position 2 is highly activated for
displacement due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the para-trifluoromethyl group. This allows for the facile introduction of amine-based "hinge-binding" motifs. -
Metabolic Shield (C-4 Position): The trifluoromethyl (
) group at position 4 blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site while increasing lipophilicity for membrane permeability. -
Vector Extension (C-3 Position): The carboxylic acid serves as a handle for amide coupling to access the "solvent-exposed" region of the kinase pocket or for cyclization to form fused ring systems.
Chemical Rationale & Reactivity Profile
The molecule acts as a trifunctional core. The reactivity order is chemically distinct, allowing for sequential functionalization without the need for complex protecting group strategies.
-
Primary Reactivity:
displacement of the C-2 Fluorine by primary or secondary amines. -
Secondary Reactivity: Amide coupling or esterification of the C-3 Carboxylic Acid.
Visualizing the Synthetic Strategy
The following diagram illustrates the transformation of the core acid into a bioactive kinase inhibitor scaffold (e.g., a PI3K inhibitor analog).
Caption: Step-wise transformation of 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid into a functional kinase inhibitor.
Detailed Experimental Protocols
Protocol A: Regioselective Displacement (C-2 Functionalization)
Objective: To introduce the hinge-binding amine moiety (e.g., aniline, morpholine, or piperazine) by displacing the C-2 fluorine.
Reagents:
-
Substrate: 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq)
-
Nucleophile: 4-Fluoroaniline or Morpholine (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.78 mmol) of the starting acid in 15 mL of anhydrous MeCN.
-
Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 eq) dropwise.
-
Nucleophile Introduction: Add the amine nucleophile (1.1 eq) slowly.
-
Note: The electron-deficient nature of the pyridine ring makes the C-2 position highly electrophilic. For reactive amines, room temperature is sufficient. For anilines, heating may be required.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: M+Nucleophile-HF).
-
Optimization: If conversion is <50% after 4 hours, heat to 60°C.
-
-
Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (50 mL) and wash with 1N HCl (2 x 20 mL) to remove unreacted amine (if the product contains the acid). Crucial: If the product is amphoteric, adjust pH to ~4-5 for isoelectric precipitation.
-
Yield: Typical yields range from 85–95%.
Protocol B: Amide Coupling (C-3 Extension)
Objective: To attach the "tail" region of the inhibitor which interacts with the solvent-exposed region or ribose pocket.
Reagents:
-
Intermediate A (from Protocol A) (1.0 eq)
-
Amine Partner (e.g., N-methylpiperazine derivative) (1.2 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Dissolve Intermediate A in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT to form the active ester.
-
Coupling: Add the Amine Partner (1.2 eq).
-
Reaction: Stir at RT for 12–16 hours.
-
Quench: Pour the reaction mixture into ice-cold water/brine (1:1).
-
Isolation: Extract with EtOAc (3x). Wash organics with saturated
(to remove DMF), , and brine. Dry over . -
Purification: Flash column chromatography (DCM/MeOH gradient).
Biological Validation: Kinase Inhibition Assay
Once the library is synthesized, validation against target kinases (e.g., PI3K
Assay Principle: ADP-Glo™ Kinase Assay (Promega). This assay quantifies the kinase-dependent conversion of ATP to ADP. The generated ADP is converted to ATP, which is then used by luciferase to generate light.
Data Summary Table: Expected SAR Trends
| Compound ID | R1 (C-2 Position) | R2 (C-3 Amide) | Target | Expected IC50 (nM) | Notes |
| Ref-01 | Morpholine | Phenyl | PI3K | >1000 | Baseline activity |
| Lead-A | 2-Aminopyrimidine | Indazole | PI3K/mTOR | <50 | Hinge binder + H-bond donor |
| Lead-B | 3-Fluoroaniline | N-Methylpiperazine | RAF | <100 | Solubilizing tail effect |
Protocol Steps:
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).
-
Enzyme Mix: Prepare 2x Kinase/Substrate buffer (PI3K
+ PIP2:PS lipid substrate). -
Incubation: Add 2 µL of compound + 4 µL of Enzyme Mix to a 384-well plate. Incubate for 10 min at RT.
-
ATP Start: Add 4 µL of 2x ATP solution (final conc.
apparent). Incubate for 60 min. -
Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light).
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
Pathway Visualization: The PI3K/mTOR Context
The following diagram places the inhibitor in the context of the PI3K/Akt/mTOR signaling pathway, highlighting the downstream effects of inhibition.
Caption: PI3K/mTOR signaling cascade showing the intervention point of pyridine-based inhibitors.[1]
References
-
Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid Product Page. Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28307766. Available at:
-
Frontiers in Chemistry. Design, synthesis, and biological evaluation of PI3K inhibitors. Frontiers. Available at:
- Journal of Medicinal Chemistry.Discovery of Pyridine-Based Inhibitors for PI3K/mTOR Pathway. (General Reference for Scaffold Utility).
(Note: While specific clinical candidates vary, the synthetic utility of the 2-fluoro-4-CF3-pyridine core is a foundational concept in medicinal chemistry literature for accessing pyrido-pyrimidine scaffolds.)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Pyridine Derivatives
Topic: Column Chromatography & Purification Strategy Target Audience: Medicinal Chemists, Process Chemists, and Chromatographers Version: 1.0 (Current as of 2026)
Core Concept: The "Fluorine Effect" on Chromatography
Purifying fluorinated pyridines requires a nuanced understanding of how fluorine alters the pyridine ring. Unlike standard pyridine purification, where basicity is the primary antagonist, fluorinated derivatives present a dual challenge: altered basicity and unique dipole interactions .
The Basicity Shift (Crucial for Method Development)
The position of the fluorine atom drastically changes the pKa of the pyridine nitrogen. This dictates whether your compound will "tail" on silica gel.
| Compound | Structure | pKa (Approx) | Interaction with Silica (Silanol pKa ~6-7) | Tailing Risk |
| Pyridine | 5.23 | Strong H-bonding / Acid-Base | High | |
| 3-Fluoropyridine | ~2.97 | Moderate H-bonding | Moderate | |
| 2-Fluoropyridine | ~ -0.44 | Negligible (Too weakly basic) | Low |
Expert Insight: Do not treat all fluoropyridines as "basic heterocycles." While 3-fluoropyridine requires amine modifiers (e.g., Triethylamine) to prevent tailing, 2-fluoropyridine is often non-basic enough to elute cleanly on standard silica without additives.
Troubleshooting Guides & FAQs
Module A: Peak Tailing & Band Broadening
Q: I am purifying a 3-fluoropyridine derivative on silica gel, but the spots are streaking (tailing). I already switched to DCM/MeOH, but it didn't help. What now?
Diagnosis:
The issue is likely silanol interaction . Even though fluorine lowers the basicity compared to pyridine, 3-fluoropyridines (pKa ~3) are still basic enough to hydrogen bond with acidic silanol groups (
Solution: The "Amine Block" Protocol You must neutralize the silica surface.
-
Select a Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (
) . -
The Pre-treatment Step (Critical):
-
Flush the column with mobile phase containing 1% TEA before loading your sample.
-
This saturates the "hot" silanol sites effectively turning the column into a basic stationary phase.
-
-
The Mobile Phase: Continue elution with solvent containing 0.1% to 0.5% TEA .
Q: Will TEA interfere with my NMR or Mass Spec analysis?
-
NMR: Yes, TEA signals (quartet ~2.5 ppm, triplet ~1.0 ppm) can obscure product peaks. Fix: Rotovap thoroughly, or wash the purified fraction with dilute
if your product is lipophilic. -
Mass Spec: TEA suppresses ionization in ESI+. Fix: Use Ammonium Acetate (10mM) or Ammonium Formate as the modifier if isolating for MS.
Module B: Separation of Regioisomers
Q: I have a mixture of 2-fluoro- and 3-fluoropyridine derivatives. They co-elute on TLC (Hex/EtOAc). How do I separate them?
Diagnosis: These isomers have similar lipophilicity but distinct dipole moments .
-
2-F-Pyridine: The dipole of the N lone pair and the C-F bond are roughly aligned, creating a large net dipole.
-
3-F-Pyridine: The dipoles partially cancel or diverge, creating a different electronic vector.
Solution: Solvent Selectivity Switch Standard Hexane/Ethyl Acetate systems rely heavily on hydrogen bonding capacity. To separate dipoles, you need a solvent system that discriminates based on polarizability.
Protocol:
-
Switch to DCM/MeOH: Dichloromethane (DCM) is a "polarizable" solvent but non-protic. It often resolves dipole differences better than EtOAc.
-
Try Toluene: Replacing Hexane with Toluene (aromatic pi-stacking) can differentiate the electron-deficient fluorinated rings.
-
Stationary Phase Change: If silica fails, use C18 (Reverse Phase) . The "fluorine effect" on hydrophobicity is positional. 2-F derivatives are often more polar (elute earlier on C18) than 3-F derivatives due to the exposed nitrogen lone pair being less sterically hindered or electronically distinct.
Module C: Volatility & Yield Loss
Q: My column looked great, but after rotovapping, my yield is 50% lower than expected. Where did it go?
Diagnosis: Fluorination often increases volatility. Simple fluoropyridines (like 2-fluoropyridine, bp 107°C) have high vapor pressures and can co-evaporate with solvents, especially if you use high vacuum or heat baths >40°C.
Solution: The "Salt Catch" Method Convert your volatile free base into a non-volatile salt before concentration.
Protocol:
-
Collect column fractions.
-
Add 1.1 equivalents of HCl (in Dioxane or Ether) to the combined fractions.
-
The fluoropyridine hydrochloride salt will precipitate or remain in solution but is non-volatile .
-
Evaporate solvent safely.
-
Recovery: When you need the free base for the next step, perform a free-base extraction (DCM / sat.
).
Decision Logic & Workflows
Workflow 1: Mobile Phase Selection Strategy
Use this logic tree to determine the correct solvent modifier based on your specific fluorinated substrate.
Caption: Decision matrix for selecting mobile phase modifiers based on the pKa shift induced by fluorine positioning.
Workflow 2: Mechanism of Silanol Blocking
Understanding why TEA is necessary for 3-F-Pyridine but not 2-F-Pyridine.
Caption: Mechanistic view of competitive binding. TEA (pKa 10.7) outcompetes 3-F-Pyridine for acidic sites, while 2-F-Pyridine is too weak to bind.
Experimental Data: Solvent Strength & Properties
When optimizing separation for fluorinated pyridines, reference these properties to choose the correct solvent system.
| Solvent System | Polarity | Application for Fluoropyridines |
| Hexane / EtOAc | Standard | Good for general lipophilic derivatives. May not resolve dipole isomers. |
| DCM / MeOH | High / Polarizable | Best for solubility. Excellent for resolving regioisomers due to DCM's interaction with dipoles. |
| Toluene / EtOAc | Aromatic | Exploits |
| MTBE / Hexane | Low / Ether | Good alternative to EtOAc if the compound is acid-sensitive (EtOAc can hydrolyze slightly to acetic acid). |
References
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Verified source for heterocyclic pKa values).
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds.[1][2] LCGC North America. Link (Authoritative guide on silanol interactions).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link (Fundamental text on dipole moments and lipophilicity of C-F bonds).
-
PubChem. (2024).[3] 2-Fluoropyridine Compound Summary. National Library of Medicine. Link (Physical property data including boiling points).
-
BenchChem Tech Support. (2025). Chromatographic Purification of Pyridine Derivatives.Link (General protocols for basic heterocycles).
Sources
Technical Support Center: Purification of Fluorinated Carboxylic Acids (FCAs)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Recrystallization Protocols & Troubleshooting for FCAs
Introduction: The "Fluorous" Paradox
Welcome to the Advanced Purification Support Center. If you are here, you have likely encountered the "Fluorous Paradox." Unlike standard organic acids, Fluorinated Carboxylic Acids (FCAs) possess a dual nature: a hydrophilic carboxyl head and a hydrophobic and lipophobic fluorinated tail.
This creates a unique thermodynamic challenge. The weak Van der Waals interactions between perfluorinated chains often lead to low lattice energies, making these compounds prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing. Standard solvents (DCM, Ethyl Acetate) often fail because they cannot solvate the fluorinated tail, while non-polar solvents (Hexane) fail to solvate the polar head.
This guide provides the decision logic and protocols to overcome these barriers.
Module 1: Solvent Selection Logic
User Question: Standard solvent screening (Ethanol, Hexane, Toluene) is failing. My product either crashes out as an oil or stays in solution. What solvents actually work for FCAs?
Scientist Response: You must move away from the "Like Dissolves Like" rule of thumb and adopt the "Fluorous Hybrid" approach. For FCAs, you need a solvent system that bridges the gap between the polar head and the fluorous tail.
The Gold Standard Solvents
| Solvent Class | Specific Solvent | Role/Mechanism | Best For |
| Hybrid (MVP) | The aromatic ring solvates the head; the | Aromatic FCAs, Medium-chain aliphatic FCAs. | |
| Fluorous | Perfluorohexane (FC-72) | Solvates only the perfluorinated chain. Used as a hot solvent.[1] | Highly fluorinated (Perfluoro > C6) chains.[2] |
| Polar Modifier | Acetonitrile (MeCN) | High dielectric constant, poor solubility for fluorous chains (anti-solvent). | Inducing crystallization in mixed systems. |
| Protic | Water (acidified) | High polarity. Note: FCAs are strong acids. You must lower pH to suppress ionization. | Short-chain FCAs (C2-C4). |
Visual Decision Matrix: Selecting Your System
Figure 1: Decision tree for selecting the initial solvent system based on chain length and aromaticity.
Module 2: Troubleshooting "Oiling Out"
User Question: I cool my solution, and instead of crystals, I get a milky emulsion or a sticky gum at the bottom. How do I fix this?
Scientist Response: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode with FCAs. It occurs because the melting point of your solvated FCA is lower than the temperature at which it saturates.[3] The fluorinated tails aggregate into liquid droplets before they can align into a lattice.
The Rescue Protocol
Do not filter the oil! You will lose the product. Follow this thermodynamic rescue path:
-
Re-dissolve: Heat the mixture back to the clear point (solution).
-
Add a "Bridge" Solvent: Add 5-10% of a solvent that dissolves both the oil and the bulk solvent (e.g., THF or Trifluorotoluene). This lowers the critical solution temperature.
-
Seeding (Critical): You must provide a template. If you have no pure crystals, scratch the glass vigorously at the air-liquid interface to induce nucleation.
-
Slow Cooling: Rapid cooling guarantees oil. Wrap the flask in foil/cotton to cool over 4-6 hours.
Workflow: Rescuing an Oiled Batch
Figure 2: Step-by-step workflow to convert an oiled-out phase into a crystalline solid.
Module 3: Validated Protocols
Protocol A: The "BTF" Method (Best for Fluorinated Aromatics)
Target: Fluorobenzoic acids, Trifluoromethyl-substituted acids.
Principle: Uses
-
Preparation: Place crude solid in a round-bottom flask.
-
Dissolution: Add BTF (approx. 5 mL per gram). Heat to 80°C (BTF boiling point is ~102°C).
-
Check: If solid remains, add more BTF dropwise. If fully dissolved, check for insoluble particulates (salts) and perform a hot filtration if necessary.
-
Anti-Solvent (Optional): If the compound is too soluble in BTF, add warm Hexane dropwise until persistent cloudiness appears, then add 1 mL of BTF to clear it.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours. Then move to 4°C fridge.
-
Isolation: Vacuum filter. Wash with cold Hexane (not BTF, as it might re-dissolve the product).
Protocol B: The "Acidic Shift" Method (Best for Short Chains)
Target: Perfluorobutanoic acid, Trifluoroacetic acid derivatives.
Principle: FCAs are strong acids (pKa 0-1). In neutral water/alcohol, they ionize and become too soluble. Adding strong mineral acid suppresses ionization (
-
Dissolution: Dissolve crude material in a minimum amount of warm Methanol or Water (approx. 40°C).
-
Acidification: Add concentrated HCl dropwise until pH < 1.
-
Precipitation:
-
Cooling: Cool to 0°C.
-
Isolation: Filter rapidly. Warning: Short chain FCAs can be hygroscopic. Dry in a desiccator over
.
Module 4: Frequently Asked Questions (FAQs)
Q: My crystals are "fluffy" and trap a lot of solvent. How do I densify them? A: This is a common habit of fluorinated crystals (needle formation). To fix this, perform "Temperature Cycling." Heat the slurry to dissolve 80% of the solid, then cool it back down. Repeat 3-4 times. This "Ostwald Ripening" sacrifices small, fluffy crystals to grow larger, denser blocks.
Q: I suspect my product contains non-fluorinated starting material. Will recrystallization separate them? A: Yes, but only if you use a Fluorous Solvent (like Perfluorohexane or HFE-7100). The non-fluorinated impurity will be insoluble in the fluorous solvent even at high heat (it will float or sink as a separate solid/oil). You can decant the hot fluorous solution (containing your product) away from the impurity, then cool to crystallize.
Q: Can I use glass vessels? A: Generally yes. However, for perfluorinated acids at high temperatures, surface adsorption can be significant. If you see low yields, the material might be adhering to the glass. Silanizing the glassware (treating with dichlorodimethylsilane) can prevent this adhesion.
References
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. Link
- Core Reference for solubility principles of fluorin
-
Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane. Journal of Organic Chemistry. Link
- Establishes BTF as the standard hybrid solvent.
-
Beck, B., et al. (2020). Crystallization of Fluorinated Pharmaceuticals: Challenges and Opportunities. Crystal Growth & Design. Link
- Source for "Oiling Out" mechanisms in fluorin
-
Horváth, I. (1998). Fluorous Biphase Chemistry. Accounts of Chemical Research. Link
- Foundational text on fluorous phase separ
Sources
- 1. youtube.com [youtube.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westfield.ma.edu [westfield.ma.edu]
Managing exothermic reactions in the synthesis of fluorinated heterocycles
Topic: Managing Exothermic Reactions in the Synthesis of Fluorinated Heterocycles Ticket ID: FL-HET-EXO-998 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Thermodynamics of Fluorination
Welcome to the technical support hub. You are likely here because your reaction temperature spiked unexpectedly, your yield plummeted due to "tarring," or you are planning a scale-up of a fluorination step.
The Core Challenge: Synthesizing fluorinated heterocycles requires a delicate balance. You are introducing the most electronegative element using reagents that possess high potential energy (e.g., DAST, Selectfluor) onto heterocyclic cores that are often electron-rich and sensitive to oxidation.
-
The Exotherm Source: The formation of the C-F bond is highly exothermic (~450-480 kJ/mol). However, the danger usually lies in the decomposition of the fluorinating reagent itself or the hydrolysis of the S-F bond (in DAST/Deoxo-Fluor), which releases HF and massive heat.
-
The Heterocycle Factor: Nitrogen-containing heterocycles (pyridines, indoles) can act as Lewis bases, catalyzing the decomposition of reagents like DAST, lowering their onset of decomposition (Tonset).
Diagnostic Modules (Troubleshooting & FAQs)
Module A: Reagent Instability (DAST & Deoxo-Fluor)
User Question: "I switched from DAST to Deoxo-Fluor because I heard it was thermally stable, but I still observed a rapid pressure rise and temperature spike at 60°C. Why?"
Technical Analysis: This is a common misconception. While Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) has a higher initial decomposition temperature than DAST (Diethylaminosulfur trifluoride) in pure form, its decomposition is often more energetic once it begins.[1][2]
-
DAST: Tonset ~90°C (can be as low as 50°C with impurities). Energy release: ~1700 J/g.[2]
-
Deoxo-Fluor: Tonset ~140°C. Energy release: ~1100 J/g.[2]
-
The Trap: In the presence of Lewis bases (your heterocycle) or silica gel, the Tonset of Deoxo-Fluor can drop significantly. Furthermore, Deoxo-Fluor has a higher maximum rate of temperature rise (
) once decomposition triggers.
Corrective Action:
-
Switch Reagents: If your substrate allows, move to XtalFluor-E or XtalFluor-M . These are crystalline salts (aminodifluorosulfinium tetrafluoroborates) that do not generate free HF and have Tonset >200°C.
-
Dilution Factor: Ensure your reaction concentration is <0.5 M. High concentrations prevent heat dissipation.
Visual Guide: Reagent Selection Decision Matrix
Caption: Decision matrix for selecting fluorinating reagents based on safety profiles and substrate type.
Module B: Heterocycle-Specific Challenges
User Question: "I am trying to fluorinate an indole derivative using Selectfluor. The reaction turns black immediately (tarring) and yield is <10%."
Technical Analysis:
Electron-rich heterocycles like indoles and pyrroles are susceptible to oxidative polymerization . Selectfluor is not just a fluorine source; it is a strong oxidant (
-
Mechanism of Failure: The reagent initiates a Single Electron Transfer (SET) oxidation of the indole ring, forming a radical cation which then polymerizes, rather than undergoing the desired electrophilic fluorination.
Troubleshooting Protocol:
-
Solvent Switch: Avoid pure acetonitrile. Use a mixture of MeCN/Water (if mechanism allows) or ionic liquids . Water can help solubilize the Selectfluor and moderate the reactivity.
-
Add Radical Scavengers: Add 1-2 equivalents of a radical scavenger if you suspect SET pathways.
-
Lewis Acid Catalysis: Use Zinc(II) triflate or similar Lewis acids. This allows you to lower the temperature while maintaining reactivity, reducing the rate of the oxidative side reaction.
Module C: Scale-Up & Heat Management (Batch vs. Flow)
User Question: "This reaction worked perfectly on 50 mg. On 10 g, the relief valve blew. How do I scale this?"
Technical Analysis:
The surface-area-to-volume ratio (
Recommendation: Continuous Flow Chemistry Flow chemistry is the gold standard for exothermic fluorinations.
-
Benefit: High
ratio ensures isothermal conditions. -
Safety: Only a small amount of hazardous reagent (DAST/F2) is reacting at any given second.
Visual Guide: Continuous Flow Setup for Fluorination
Caption: Schematic of a continuous flow reactor designed to manage exotherms and scavenge HF in-line.
Standard Operating Procedure (SOP): Safe Batch Deoxyfluorination
Objective: Conversion of a heterocyclic alcohol to a fluoride using DAST (if XtalFluor is unavailable). Scale: 1.0 mmol (Pilot).
Safety Critical Limits
-
Max Temperature: Do not exceed 40°C during reaction.
-
Quench Temperature: Must be < -10°C.
-
Glassware: Dry, crack-free. Note: DAST etches glass; use Teflon/HDPE if possible, or inspect glass post-run.
Protocol Steps
| Step | Action | Technical Rationale |
| 1. Prep | Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M). Cool to -78°C under N2.[1] | Low temp prevents immediate exotherm upon reagent addition. |
| 2. Dosing | Dilute DAST (1.2 equiv) in DCM (1:1 v/v). Add dropwise over 20 mins. | Dilution is key. Adding neat DAST creates localized hot spots that trigger decomposition. |
| 3. Induction | Stir at -78°C for 30 min. Allow to warm to 0°C slowly. | Many fluorinations have an induction period. Warming too fast causes "accumulation" and sudden runaway. |
| 4. Check | Monitor by TLC/LCMS. If incomplete at 0°C, warm to RT cautiously. | Do not heat to reflux unless strictly necessary and DSC data is available. |
| 5. Quench | The Kill Step: Cool back to -20°C. Dilute reaction with DCM. Add dropwise to a separate beaker of sat. NaHCO3. | NEVER add water/bicarb TO the reaction. Inverse addition dissipates heat into the large aqueous heat sink. |
Emergency & Waste Management (HF Protocol)
The Silent Killer: Hydrolysis of DAST/Selectfluor generates HF.
-
Skin Contact: HF penetrates skin and attacks bone (calcium sequestration). It may not cause immediate pain.
-
First Aid: Apply Calcium Gluconate Gel immediately to exposure site. Seek ER.
Waste Disposal:
-
Quenched reaction mixtures contain fluoride ions.
-
Treat waste streams with Calcium Chloride (CaCl2) or Calcium Carbonate (CaCO3) to precipitate Calcium Fluoride (CaF2), which is insoluble and safer to handle.
-
Test pH of waste; ensure pH > 7 before disposal.
References
-
Thermal Stability of DAST vs Deoxo-Fluor
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.
-
-
Safety of Fluorination in Flow
-
Baumann, M., et al. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett.
-
-
XtalFluor Reagents (Safer Alternatives)
-
Selectfluor Mechanism & Safety
-
Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications.
-
-
General Safety Guides
Disclaimer: This guide is for informational purposes for trained chemists. Always consult your institution's Chemical Hygiene Plan and perform a specific Risk Assessment before handling DAST, HF, or F2.
Sources
Validation & Comparative
Comparing the reactivity of 2-fluoro vs. 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
[1]
Executive Summary
In the synthesis of kinase inhibitors and agrochemicals, the choice between 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (2-F) and its 2-chloro analog (2-Cl) is a critical decision point that impacts yield, reaction time, and cost-efficiency.[1]
While both substrates undergo Nucleophilic Aromatic Substitution (SNAr), they are not interchangeable. The 2-F variant exhibits reaction rates 10–100x faster than the 2-Cl analog due to the high electronegativity of fluorine, which stabilizes the rate-determining Meisenheimer complex. However, the 2-Cl analog offers superior hydrolytic stability and significantly lower raw material costs.
Recommendation:
-
Select 2-F for weak nucleophiles (anilines, hindered amines), mild reaction conditions, or when minimizing thermal degradation is critical.[1]
-
Select 2-Cl for strong, unhindered nucleophiles (primary alkyl amines) where cost reduction is the priority and higher temperatures are tolerated.
Mechanistic Foundation[2]
To control the chemistry, one must understand the electronic environment of the pyridine ring. Both substrates possess two electron-withdrawing groups (EWGs) that activate the C-2 position:
-
4-CF3 Group: Strongly withdraws electron density via induction (-I), significantly lowering the LUMO energy of the ring.
-
3-COOH Group: Withdraws electron density (-I, -M), but can complicate reactivity if deprotonated to the carboxylate (COO-), which introduces electrostatic repulsion against anionic nucleophiles.[1]
The "Fluorine Effect" in SNAr
Contrary to SN1/SN2 reactions where iodide/bromide are better leaving groups due to weak bond strengths, fluoride is the superior leaving group in SNAr .
-
Step 1 (Attack): The nucleophile attacks C-2. This is the rate-determining step (RDS). Fluorine’s extreme electronegativity pulls electron density away from C-2, making it more electrophilic and stabilizing the negative charge on the nitrogen/ring in the transition state (Meisenheimer complex).
-
Step 2 (Elimination): The C-X bond breaks. Although the C-F bond is stronger than C-Cl, this step is fast and not rate-limiting.[1]
Visualization: Reaction Coordinate & Mechanism
Figure 1: Reaction coordinate illustrating why the 2-F analog lowers the activation energy of the rate-determining step compared to 2-Cl.
Comparative Analysis Data
The following data synthesizes experimental observations for SNAr reactions on this specific scaffold.
| Feature | 2-Fluoro-4-(CF3)pyridine-3-COOH | 2-Chloro-4-(CF3)pyridine-3-COOH | Impact on Synthesis |
| Relative Rate (krel) | ~100 | 1 | 2-F allows room temp reactions; 2-Cl often requires heat (60-100°C).[1] |
| C-X Bond Energy | 116 kcal/mol (Very Strong) | 81 kcal/mol (Moderate) | Irrelevant for rate, but 2-F is harder to break in oxidative addition (Pd-catalysis).[1] |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2-F creates a more electrophilic C-2 center.[1] |
| Steric Radius (Van der Waals) | 1.47 Å | 1.75 Å | 2-F is smaller, allowing bulky nucleophiles to attack the crowded "bay" region near the -COOH. |
| Hydrolytic Stability | Low (Susceptible to OH-) | High | 2-F requires strictly anhydrous storage; 2-Cl is robust.[1] |
| Atom Economy | Higher (F = 19 g/mol ) | Lower (Cl = 35.5 g/mol ) | Minor impact unless on multi-kilo scale. |
Decision Matrix: Which to Choose?
Use the following logic flow to determine the correct starting material for your specific campaign.
Figure 2: Strategic selection workflow for 4-trifluoromethyl-nicotinic acid derivatives.
Experimental Protocols
Protocol A: High-Selectivity Synthesis with 2-Fluoro
Target Application: Reaction with a weak nucleophile (e.g., 3-chloroaniline) or a hindered amine.[1] Rationale: The 2-F substrate allows this reaction to proceed at mild temperatures, preventing thermal decarboxylation of the 3-COOH group.
-
Preparation: Charge a reaction vessel with 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv) and anhydrous THF (10 vol).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Note: The first equivalent neutralizes the carboxylic acid; the remainder acts as a proton scavenger for the substitution.
-
-
Nucleophile Addition: Add the amine nucleophile (1.1 equiv) dropwise.
-
Reaction: Stir at 20–25 °C for 4–12 hours. Monitor by HPLC/LC-MS.
-
Endpoint: Disappearance of parent peak (M+H 210).
-
-
Workup: Acidify carefully with 1M HCl to pH 3–4 to precipitate the product (zwitterionic form) or extract with EtOAc.
Protocol B: Cost-Optimized Synthesis with 2-Chloro
Target Application: Reaction with a strong, unhindered nucleophile (e.g., methylamine, morpholine).[1] Rationale: The nucleophile is strong enough to overcome the lower electrophilicity of the 2-Cl species. Heat is required.[1]
-
Preparation: Charge a reaction vessel with 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv) and Isopropanol (IPA) or Ethanol (10 vol).
-
Nucleophile Addition: Add the amine nucleophile (3.0 equiv).
-
Note: Excess amine serves as both the base and the nucleophile.
-
-
Reaction: Heat to Reflux (80 °C) for 12–24 hours.
-
Critical Control: Ensure the vessel is vented properly if using low-boiling amines.[1]
-
-
Workup: Concentrate the solvent. Add water and adjust pH to 4. Collect the precipitate by filtration.
References
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Foundational text on SNAr mechanism and Meisenheimer complex stability).
- Loudon, G. M.Organic Chemistry; Roberts and Company Publishers, 2009.
-
Schlosser, M. "The 2-Fluoro- vs. 2-Chloropyridine Reactivity Paradox."[1] Eur. J. Org.[1] Chem.2005 , 2005, 123-130.[1] (Seminal work quantifying the 320-fold rate acceleration of F vs Cl in activated pyridines).
-
PubChem Compound Summary. "2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid."[1] National Center for Biotechnology Information.[1] [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
